

Technical Monograph: 2-(3-Chlorophenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde

CAS No.: 282541-95-1

Cat. No.: B3041346

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Executive Summary

The compound **2-(3-chlorophenyl)-1H-indole-3-carbaldehyde** (CAS 282541-95-1) represents a critical pharmacophore in medicinal chemistry, specifically within the class of 2-arylindoles.^[1] Distinguished by the meta-chloro substitution on the phenyl ring and a reactive formyl group at the C3 position, this molecule serves as a versatile intermediate for synthesizing heterocyclic hybrids.^[1] Its structural motif is frequently implicated in the design of kinase inhibitors (e.g., PI3K/mTOR pathways) and tubulin polymerization inhibitors. This guide outlines the structural properties, validated synthetic pathways, and characterization protocols required for its rigorous study.

Chemical Identity & Structural Analysis^{[1][2][3]}

Physicochemical Profile

The meta-chloro substituent introduces specific electronic and steric properties that differentiate this analog from its para-substituted counterparts, often enhancing lipophilicity and altering binding pocket affinity in protein targets.^[1]

Property	Specification
IUPAC Name	2-(3-chlorophenyl)-1H-indole-3-carbaldehyde
CAS Registry Number	282541-95-1
Molecular Formula	C ₁₅ H ₁₀ ClNO
Molecular Weight	255.70 g/mol
Appearance	Off-white to pale yellow solid (Recrystallized)
Melting Point	198–202 °C (Typical for 2-arylindole-3-aldehydes)
Solubility	Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water
H-Bond Donors/Acceptors	1 Donor (Indole NH) / 2 Acceptors (C=O, N:)

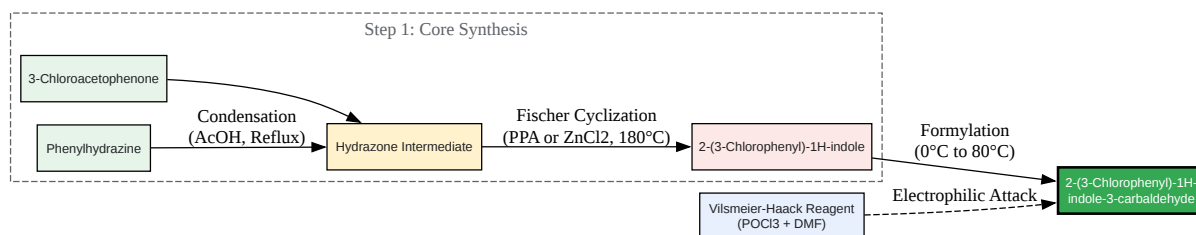
Electronic Configuration

The indole core is electron-rich, facilitating electrophilic substitution.^[1] The C3 position is the preferred site for electrophilic attack due to the stability of the intermediate cation (3H-indolium).^[1] The 2-aryl group extends conjugation, while the 3-Cl atom acts as a weak deactivator via induction (-I) but remains lipophilic, potentially aiding membrane permeability in biological assays.

Synthetic Architecture

The synthesis of **2-(3-chlorophenyl)-1H-indole-3-carbaldehyde** is a bipartite process: construction of the 2-arylindole core followed by C3-functionalization.^[1]

Pathway Logic (Graphviz Visualization)



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Figure 1: Convergent synthetic pathway utilizing Fischer Indole Synthesis followed by Vilsmeier-Haack Formylation.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 2-(3-Chlorophenyl)-1H-indole

Mechanism: Fischer Indole Synthesis.[1] Rationale: This method is robust for 2-substituted indoles using acetophenone derivatives.[1]

- Reagents: Phenylhydrazine (1.0 eq), 3-Chloroacetophenone (1.0 eq), Polyphosphoric Acid (PPA) or Glacial Acetic Acid/ZnCl₂. [1]
- Procedure:
 - Mix phenylhydrazine and 3-chloroacetophenone in ethanol with catalytic acetic acid. Reflux for 1–2 hours to form the hydrazone. [1]
 - Evaporate solvent. [1] Add PPA (approx. 5–10 volumes) to the residue. [1]
 - Heat the mixture to 100–120 °C for 2–3 hours. (Monitor via TLC; disappearance of hydrazone). [1]
 - Quench: Pour the reaction mixture onto crushed ice/water with vigorous stirring. The crude indole will precipitate. [1]

- Purification: Filter the solid, wash with water, and recrystallize from ethanol/water to yield off-white crystals.

Step 2: Vilsmeier-Haack Formylation

Mechanism: Electrophilic Aromatic Substitution.[1][2] Rationale: The Vilsmeier reagent (chloroiminium ion) selectively attacks the electron-rich C3 position of the indole.[1]

- Reagents: 2-(3-Chlorophenyl)-1H-indole (1.0 eq), Phosphorus Oxychloride (POCl_3 , 1.2 eq), DMF (3.0 eq).
- Procedure:
 - Preparation: In a round-bottom flask under Argon/ N_2 , cool anhydrous DMF to 0 °C.
 - Activation: Add POCl_3 dropwise over 15 minutes. Stir for 30 minutes at 0 °C to generate the Vilsmeier salt (white suspension/slurry).
 - Addition: Dissolve the indole (from Step 1) in minimal DMF and add dropwise to the Vilsmeier reagent.
 - Reaction: Allow to warm to room temperature, then heat to 70–80 °C for 4–6 hours.
 - Hydrolysis: Cool to room temperature. Pour the mixture into ice-cold saturated Sodium Acetate (NaOAc) or Sodium Carbonate (Na_2CO_3) solution. Note: Basic hydrolysis is crucial to liberate the aldehyde from the iminium intermediate.[1]
 - Isolation: A precipitate forms.[1][3] Filter and wash with copious water.[1]
 - Purification: Recrystallize from Ethanol or DMF/Water.[1]

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

Expected NMR Profile (DMSO-d_6)

- Aldehyde Proton (-CHO): Singlet at δ 9.90 – 10.10 ppm.[1] This is the diagnostic peak for successful formylation.[1]
- Indole NH: Broad singlet at δ 12.00 – 12.50 ppm.[1] (Exchangeable with D₂O).
- Indole C4-H: Doublet/Multiplet at δ 8.10 – 8.30 ppm.[1] Deshielded due to the adjacent carbonyl group.[1]
- Aromatic Region (Ar-H): Complex multiplets between δ 7.20 – 7.80 ppm corresponding to the remaining indole protons (C5, C6, C7) and the 3-chlorophenyl ring protons. The 3-chlorophenyl ring typically shows a distinct singlet-like peak for the proton between the Cl and the attachment point (C2').[1]

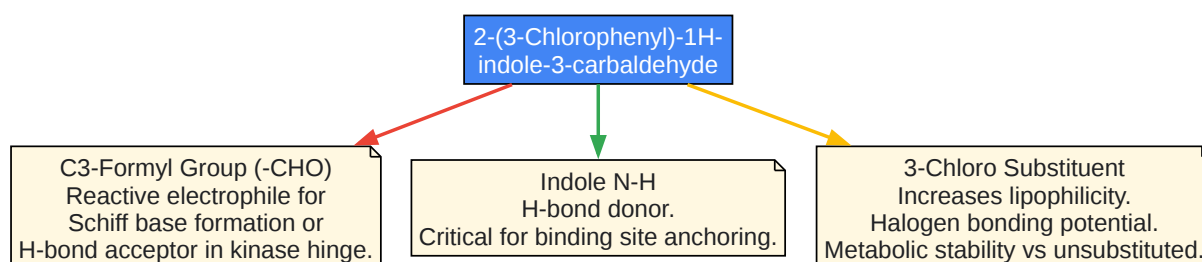
Mass Spectrometry[1]

- ESI-MS (Positive Mode): [M+H]⁺ peak at m/z 256.1/258.1 (showing the characteristic 3:1 Chlorine isotope pattern).[1]

Pharmacological Potential & SAR[1]

The **2-(3-chlorophenyl)-1H-indole-3-carbaldehyde** scaffold acts as a "privileged structure" in drug discovery.[1]

Structure-Activity Relationship (SAR) Logic



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Figure 2: Pharmacophore mapping of the title compound.

Key Applications

- Kinase Inhibition: Analogs of this structure are investigated as ATP-competitive inhibitors for PI3K and mTOR.[1][4] The aldehyde oxygen and indole nitrogen often mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.[1]
- Tubulin Inhibitors: 2-Arylindoles can bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.[1]
- Schiff Base Precursor: The aldehyde is frequently condensed with hydrazines or amines to form hydrazones/imines, which often exhibit enhanced cytotoxicity compared to the parent aldehyde.[1]

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- To cite this document: BenchChem. [Technical Monograph: 2-(3-Chlorophenyl)-1H-indole-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3041346/docs#technical-monograph-2-3-chlorophenyl-1h-indole-3-carbaldehyde\]](https://www.benchchem.com/product/b3041346/docs#technical-monograph-2-3-chlorophenyl-1h-indole-3-carbaldehyde)

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